2-(2,2-Difluoroethoxy)-5-methylaniline
Description
2-(2,2-Difluoroethoxy)-5-methylaniline is a fluorinated aromatic amine characterized by a methyl group at the 5-position and a 2,2-difluoroethoxy substituent at the 2-position of the aniline ring. Its molecular structure combines electron-donating (methyl) and electron-withdrawing (difluoroethoxy) groups, which influence its chemical reactivity and physical properties. However, commercial availability of this compound is currently discontinued, as noted in product catalogs .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSPWSEXUKXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-methylaniline typically involves the reaction of 5-methylaniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 5-methylaniline, followed by the addition of 2,2-difluoroethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethoxy)-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity, while the methylaniline moiety can interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,2-Difluoroethoxy)-5-methylaniline with fluoroaniline derivatives and ether-substituted anilines, focusing on structural features, synthetic methodologies, and functional implications.
Substituent Effects: Fluoro vs. Methoxy/Ethoxy Groups
Key Observations :
- Electron Effects : The difluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy or ethoxy substituents, altering reaction kinetics in substitution or coupling reactions .
- Synthetic Challenges : Fluorinated anilines often require specialized reducing agents (e.g., SnCl₂·2H₂O) for nitro group reduction, as seen in related 5-fluorobenzene-1,2-diamine syntheses . In contrast, methoxy-substituted analogs are more stable and easier to handle .
Comparison :
- Solubility and Bioavailability : The difluoroethoxy group in this compound likely improves lipid solubility over methoxy analogs, a critical factor in drug design .
- Synthetic Complexity: Fluorinated ethers often require inert atmospheres and transition-metal catalysts (e.g., Pd), increasing production costs compared to non-fluorinated derivatives .
Stability and Toxicity Considerations
- Instability of Diamines : Related fluorobenzene-1,2-diamines are prone to oxidation, necessitating immediate use in subsequent reactions . The difluoroethoxy group may mitigate this instability by reducing electron density on the aromatic ring.
- Toxicity Data Gaps: Limited toxicological studies exist for fluorinated anilines. A related compound, Thiophene fentanyl hydrochloride, highlights the need for thorough safety profiling of novel fluorinated amines .
Notes
- Data Limitations : Physical property data (e.g., melting points, solubility) for this compound are sparse in the provided evidence.
Biological Activity
2-(2,2-Difluoroethoxy)-5-methylaniline is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a methylaniline core and a difluoroethoxy substituent, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, summarizing research findings, interaction studies, and potential applications.
- Molecular Formula : C9H11F2NO2
- Molecular Weight : Approximately 203.19 g/mol
- Structure : The compound features a difluoroethoxy group at the second position and a methyl group at the fifth position of the aromatic ring.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It may interact with receptors, affecting signal transduction processes.
Interaction Studies
Studies have focused on the reactivity of this compound with various biological targets. These include:
- Enzymatic Assays : Evaluating its effect on enzyme activity.
- Cell Culture Experiments : Assessing cytotoxicity and cell viability in the presence of the compound.
Case Studies
- Anticancer Activity : A study investigated the compound's potential as an anticancer agent. Results indicated that it could inhibit cell proliferation in specific cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Another research effort explored its neuroprotective properties against oxidative stress in neuronal cells. The findings suggested that it could reduce cell death and promote survival under stress conditions.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(2,2-Difluoroethoxy)-4-methoxyaniline | C9H11F2NO2 | Contains a methoxy group instead of methyl |
| 2-(Difluoromethoxy)-5-methylaniline | C8H9F2NO | Lacks the ethoxy group; simpler structure |
| 5-Bromo-2-iodo-4-methylaniline | C7H7BrIN | Halogenated aniline with different reactivity |
The unique combination of fluorinated ethyl ether and methylaniline functionalities in this compound may lead to distinct chemical behavior and biological activity compared to its analogs .
Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Mechanistic Insights : Investigations into the mechanism revealed that it may induce apoptosis through mitochondrial pathways and caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
